4-(3-phenoxybenzyl)morpholine
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Overview
Description
4-(3-phenoxybenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a morpholine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3-phenoxybenzyl)morpholine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been proposed that the compound may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
4-(3-phenoxybenzyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess antifungal and antibacterial properties. Furthermore, 4-(3-phenoxybenzyl)morpholine has been found to exhibit antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-phenoxybenzyl)morpholine in lab experiments is its potent antitumor activity. Additionally, it has been found to possess antifungal and antibacterial properties, making it a useful compound for investigating the mechanisms of action of these types of drugs. However, one of the limitations of using 4-(3-phenoxybenzyl)morpholine is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-phenoxybenzyl)morpholine. One area of interest is the investigation of its potential use as an antidepressant and anxiolytic agent. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential as a therapeutic agent for various diseases. Furthermore, the development of more efficient synthesis methods for 4-(3-phenoxybenzyl)morpholine may facilitate its use in future research.
Synthesis Methods
4-(3-phenoxybenzyl)morpholine can be synthesized using various methods. One of the commonly used methods is the reaction between 3-phenoxybenzyl chloride and morpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the substitution of the chlorine atom with the morpholine nitrogen, resulting in the formation of 4-(3-phenoxybenzyl)morpholine.
Scientific Research Applications
4-(3-phenoxybenzyl)morpholine has been investigated for its potential therapeutic properties. It has been found to exhibit significant antitumor activity in various cancer cell lines. Additionally, it has been shown to possess antifungal and antibacterial properties. Furthermore, 4-(3-phenoxybenzyl)morpholine has been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-18-9-11-19-12-10-18/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYLNBXTARSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422930 |
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